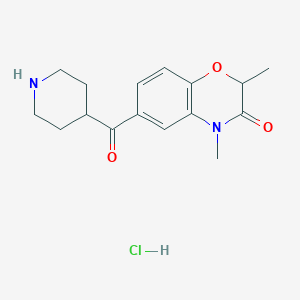

2,4-dimethyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Description

The compound 2,4-dimethyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a synthetic benzoxazine derivative featuring a piperidine-4-carbonyl substituent at position 6 and methyl groups at positions 2 and 4 of the benzoxazinone core. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

2,4-dimethyl-6-(piperidine-4-carbonyl)-1,4-benzoxazin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.ClH/c1-10-16(20)18(2)13-9-12(3-4-14(13)21-10)15(19)11-5-7-17-8-6-11;/h3-4,9-11,17H,5-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVNXPLTIWSWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)C3CCNCC3)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a synthetic compound belonging to the class of benzoxazines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings and case studies.

The chemical structure of 2,4-dimethyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can be described by its molecular formula and a molecular weight of approximately 324.80 g/mol. Its structural characteristics include a benzoxazine core that is modified with a piperidine carbonyl group and two methyl groups at specific positions on the benzene ring.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. A study highlighted that compounds related to 3,4-dihydro-2H-1,3-benzoxazines demonstrate broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have focused on the anticancer potential of benzoxazine derivatives. For instance, compounds structurally similar to 2,4-dimethyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that benzoxazine derivatives can modulate inflammatory responses. For example, they may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .

Case Studies

- Anticancer Activity : A recent study evaluated the effects of a related compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and apoptosis through caspase activation .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzoxazinone Derivatives

(a) 6-(Piperidine-4-Carbonyl)-3,4-Dihydro-2H-1,4-Benzoxazin-3-One Hydrochloride (CAS 420786-43-2)

- Molecular Formula : C₁₄H₁₇ClN₂O₃

- Molecular Weight : 296.75

- Key Differences : Lacks the 2,4-dimethyl groups present in the target compound.

(b) 6-Amino-2,4-Dimethyl-2H-1,4-Benzoxazin-3(4H)-One (CAS 70488-69-6)

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.22

- Key Differences: Contains an amino group at position 6 instead of the piperidine-4-carbonyl moiety.

- Implications: The amino group may engage in hydrogen bonding with target enzymes, altering inhibitory potency compared to the carbonyl-linked piperidine group in the target compound .

(c) HDMBOA Glucoside (CAS 113565-33-6)

- Molecular Formula: C₁₆H₂₁NO₁₀

- Molecular Weight : 387.34

- Key Differences: Features methoxy and glucosyl groups, making it a natural benzoxazinone derivative.

- Implications : The glucosyl group enhances water solubility but may limit blood-brain barrier penetration compared to the synthetic target compound .

Functional Analog: 1-(3,4-Dihydro-2H-1,4-Benzoxazin-4-yl)-2-(Piperazin-1-yl)Ethan-1-One Dihydrochloride (CAS 1311317-96-0)

- Molecular Formula : C₁₄H₂₁Cl₂N₃O₂

- Molecular Weight : 334.24

- Key Differences : Replaces the piperidine-4-carbonyl group with a piperazine-containing side chain.

- Implications : Piperazine’s basic nitrogen may improve solubility but could alter receptor selectivity compared to the piperidine moiety in the target compound .

Topoisomerase I Inhibition

Benzoxazinones such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (6-methoxy-DIBOA) are natural hTopo I inhibitors with IC₅₀ values in the micromolar range . Synthetic derivatives like the target compound are hypothesized to exhibit enhanced activity due to:

Anticancer Potential

Studies on 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives reveal promising anticancer activity. For example:

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.